![molecular formula C36H56N2O2 B386333 N-[4'-(dodecanoylamino)[1,1'-biphenyl]-4-yl]dodecanamide](/img/structure/B386333.png)
N-[4'-(dodecanoylamino)[1,1'-biphenyl]-4-yl]dodecanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[4’-(dodecanoylamino)[1,1’-biphenyl]-4-yl]dodecanamide is a synthetic organic compound characterized by its biphenyl structure with dodecanoylamino groups attached to both ends
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[4’-(dodecanoylamino)[1,1’-biphenyl]-4-yl]dodecanamide typically involves the following steps:
Formation of Biphenyl Core: The biphenyl core is synthesized through a Suzuki coupling reaction between a halogenated benzene derivative and a boronic acid derivative.
Introduction of Dodecanoylamino Groups: The dodecanoylamino groups are introduced through an amidation reaction. This involves reacting the biphenyl core with dodecanoyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
N-[4’-(dodecanoylamino)[1,1’-biphenyl]-4-yl]dodecanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The biphenyl core allows for electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.
Wissenschaftliche Forschungsanwendungen
N-[4’-(dodecanoylamino)[1,1’-biphenyl]-4-yl]dodecanamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug delivery systems due to its amphiphilic nature.
Industry: Utilized in the development of advanced materials, such as polymers and surfactants.
Wirkmechanismus
The mechanism of action of N-[4’-(dodecanoylamino)[1,1’-biphenyl]-4-yl]dodecanamide involves its interaction with specific molecular targets and pathways. The compound’s amphiphilic nature allows it to interact with lipid membranes, potentially disrupting their integrity. Additionally, it may interact with proteins and enzymes, affecting their function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(4-{[4-(Dodecanoylamino)phenyl]sulfonyl}phenyl)dodecanamide
- N-(4-{[4-(Dodecanoylamino)phenyl]carbamoyl}phenyl)dodecanamide
Uniqueness
N-[4’-(dodecanoylamino)[1,1’-biphenyl]-4-yl]dodecanamide is unique due to its biphenyl core structure, which provides rigidity and stability. The presence of dodecanoylamino groups enhances its amphiphilic properties, making it suitable for various applications in chemistry, biology, medicine, and industry.
Eigenschaften
Molekularformel |
C36H56N2O2 |
|---|---|
Molekulargewicht |
548.8g/mol |
IUPAC-Name |
N-[4-[4-(dodecanoylamino)phenyl]phenyl]dodecanamide |
InChI |
InChI=1S/C36H56N2O2/c1-3-5-7-9-11-13-15-17-19-21-35(39)37-33-27-23-31(24-28-33)32-25-29-34(30-26-32)38-36(40)22-20-18-16-14-12-10-8-6-4-2/h23-30H,3-22H2,1-2H3,(H,37,39)(H,38,40) |
InChI-Schlüssel |
DYBGWWUOEICDFO-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCC(=O)NC1=CC=C(C=C1)C2=CC=C(C=C2)NC(=O)CCCCCCCCCCC |
Kanonische SMILES |
CCCCCCCCCCCC(=O)NC1=CC=C(C=C1)C2=CC=C(C=C2)NC(=O)CCCCCCCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


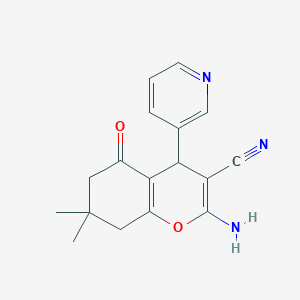
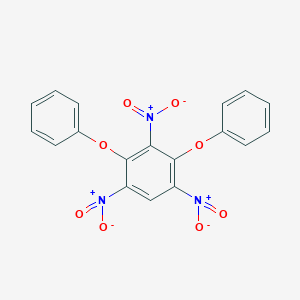
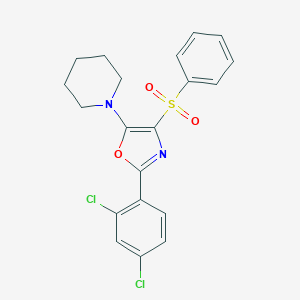
![2-[(1-Phenylbutoxy)carbonyl]benzoic acid](/img/structure/B386255.png)
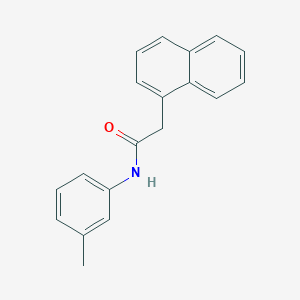
![4-methoxy-N-[2-[(4-methoxybenzoyl)amino]phenyl]benzamide](/img/structure/B386257.png)
![N-{4-[(cyclohexylcarbonyl)amino]phenyl}cyclohexanecarboxamide](/img/structure/B386259.png)
![6-Amino-4-(3-fluorophenyl)-3-methyl-1-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B386260.png)
![2-fluoro-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzamide](/img/structure/B386261.png)
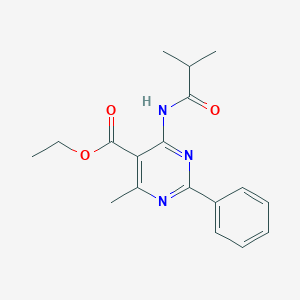
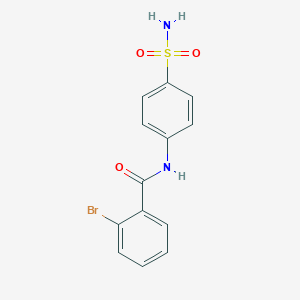
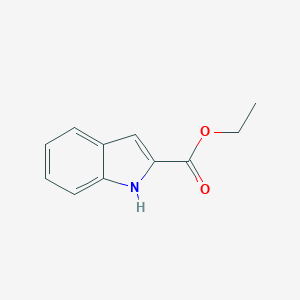
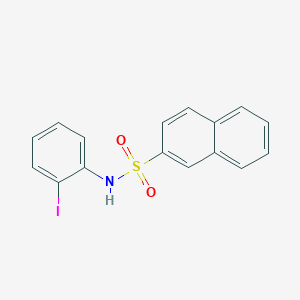
![2-chloro-N-[2-(4-methoxyphenoxy)ethyl]benzamide](/img/structure/B386274.png)
